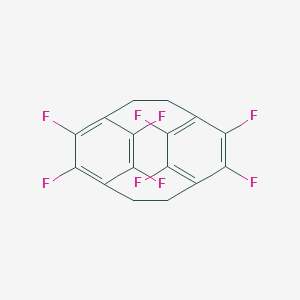

Parylene F dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHKMHMGKKRFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338087 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-64-4 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Octafluoro[2.2]paracyclophane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoro[2.2]paracyclophane, a key precursor to the high-performance polymer Parylene AF4, possesses a unique strained ring system and fluorinated bridges that impart exceptional thermal stability and desirable dielectric properties. This technical guide provides a comprehensive overview of its synthesis and in-depth characterization. Detailed experimental protocols for its preparation are outlined, alongside a thorough analysis of its structural and physicochemical properties using various analytical techniques. Quantitative data are systematically presented in tabular format for clarity and comparative purposes. Furthermore, this document includes visual representations of the synthetic pathway and characterization workflow to facilitate a deeper understanding of the processes involved.

Synthesis of Octafluoro[2.2]paracyclophane

The synthesis of octafluoro[2.2]paracyclophane has evolved from early high-temperature pyrolytic methods to more practical and higher-yielding procedures. A widely adopted and convenient laboratory-scale synthesis involves the cyclocoupling of a tetrafluoro-p-xylylene intermediate.

Synthetic Pathway

A common synthetic route involves the treatment of 1,4-bis(bromodifluoromethyl)benzene with a reducing agent, such as activated zinc or a lead-aluminum couple, in a suitable solvent like dimethylformamide (DMF). This generates the highly reactive α,α,α',α'-tetrafluoro-p-xylylene intermediate, which then undergoes dimerization to form the desired octafluoro[2.2]paracyclophane.

Experimental Protocol: A Convenient Preparation

The following protocol is adapted from a reported convenient synthesis of octafluoro[2.2]paracyclophane.

Materials:

-

1,4-Bis(bromodifluoromethyl)benzene

-

Lead(II) bromide (PbBr₂)

-

Aluminum powder (Al)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser is charged with lead(II) bromide and aluminum powder in anhydrous DMF under a nitrogen atmosphere.

-

The mixture is stirred vigorously at room temperature.

-

A solution of 1,4-bis(bromodifluoromethyl)benzene in anhydrous DMF is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched by the addition of water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure octafluoro[2.2]paracyclophane as a white solid.

Characterization of Octafluoro[2.2]paracyclophane

A comprehensive characterization of the synthesized octafluoro[2.2]paracyclophane is crucial to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed and the expected results.

Characterization Workflow

The general workflow for the characterization of the synthesized product is depicted below.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of octafluoro[2.2]paracyclophane. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure. A selection of mono- and di-substituted derivatives have been analyzed using various NMR techniques to achieve unambiguous assignment of resonances.[1]

Experimental Protocol:

-

A sample of the purified product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

For ¹⁹F NMR, a suitable reference standard (e.g., CFCl₃) is used.

-

Advanced 2D NMR techniques such as COSY and HMBC can be employed for more detailed structural assignments.

Table 1: NMR Spectroscopic Data for Octafluoro[2.2]paracyclophane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~6.5-7.0 | Multiplet |

| ¹³C | Aromatic: ~130-140, Aliphatic: ~40-50 | - |

| ¹⁹F | ~-110 to -115 | Multiplet |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

-

A dilute solution of the sample is prepared in a suitable solvent.

-

The sample is introduced into the mass spectrometer via a suitable ionization technique (e.g., electron ionization - EI, or chemical ionization - CI).

-

The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the purity of the sample.[2]

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₆H₈F₈ |

| Molecular Weight | 352.22 g/mol |

| Major [M]⁺ Peak (m/z) | 352 |

Crystallographic and Thermal Analysis

2.3.1. X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Experimental Protocol:

-

Single crystals of suitable quality are grown by slow evaporation of a solvent from a saturated solution of the compound.

-

A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the crystal structure.

Table 3: Selected Crystallographic Data for Octafluoro[2.2]paracyclophane

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.994 |

| b (Å) | 7.986 |

| c (Å) | 10.855 |

| β (°) | 97.84 |

| C-C bridge bond length (Å) | ~1.59 |

| Average C-F bond length (Å) | ~1.35 |

| Average F-C-F bond angle (°) | ~106 |

2.3.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

-

A small, accurately weighed sample is placed in a TGA or DSC pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA thermogram shows the decomposition temperature, while the DSC thermogram reveals melting point and other thermal events.

Table 4: Thermal Properties of Octafluoro[2.2]paracyclophane

| Property | Value |

| Melting Point (°C) | 240-250 |

| Decomposition Temperature (°C) | > 400 |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of octafluoro[2.2]paracyclophane. The presented experimental protocols and tabulated data offer a valuable resource for researchers and professionals working with this important fluorinated compound. The unique structural features and high thermal stability of octafluoro[2.2]paracyclophane make it a critical building block for advanced materials with applications in electronics and beyond. The methodologies and data presented herein serve as a solid foundation for further research and development in this area.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Parylene F Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Parylene F dimer, a critical precursor material for the formation of high-performance Parylene F conformal coatings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the use of Parylene F for its unique combination of biocompatibility, chemical inertness, and barrier properties.

Chemical and Physical Properties

This compound, chemically known as [2.2]paracyclophane, octafluoro-, is the solid-state precursor to the highly stable and versatile Parylene F polymer. The properties of the dimer are crucial for the chemical vapor deposition (CVD) process used to create thin, uniform, and pinhole-free Parylene F films.

General and Chemical Properties

| Property | Value |

| Chemical Name | 4,5,7,8,12,13,15,16-Octafluoro[2.2]paracyclophane |

| Synonyms | Dimer,Parylene F; Parylene VT-4 |

| CAS Number | 1785-64-4[1][2][3][4][5] |

| Molecular Formula | C₁₆H₈F₈[3][5][6] |

| Molecular Weight | 352.22 g/mol [2][3][6] |

| Appearance | White to almost white powder or crystal[2][4] |

| Purity | ≥98%[3] |

| Solubility | Soluble in Toluene[2][4] |

Physical and Thermal Properties

| Property | Value |

| Melting Point | >205 °C (sublimes)[2][4] |

| Boiling Point | 321 °C[2][4] |

| Density | 1.497 g/cm³[2][4] |

| Flash Point | 117 °C[2][4] |

| Storage Temperature | 2-8°C[2][4] |

Experimental Protocols

The primary experimental process involving this compound is its use in the chemical vapor deposition (CVD) process to form Parylene F polymer coatings. This process, often referred to as the Gorham process, involves three key stages: vaporization, pyrolysis, and deposition.[7][8][9][10][11][12][13]

Chemical Vapor Deposition (CVD) of Parylene F

Objective: To deposit a thin, conformal, and pinhole-free film of Parylene F onto a substrate.

Materials and Equipment:

-

This compound (solid precursor)

-

Substrate to be coated (e.g., medical device, electronic component)

-

Parylene deposition system, which includes:

-

Vaporizer furnace

-

Pyrolysis furnace

-

Deposition chamber

-

Cold trap

-

Vacuum pump

-

-

Substrate holder

-

Cleaning agents for substrate preparation

Methodology:

-

Substrate Preparation:

-

Thoroughly clean the substrate to remove any contaminants such as oils, dust, or moisture. The cleanliness of the substrate is critical for ensuring proper adhesion of the Parylene F film.[8]

-

For certain substrates, a pre-treatment with an adhesion promoter like A-174 silane may be necessary to enhance the coating's bond to the surface.[8]

-

Mount the cleaned substrate on a suitable holder within the deposition chamber.

-

-

Vaporization:

-

Pyrolysis:

-

Deposition:

-

Introduce the reactive monomer gas into the room-temperature deposition chamber containing the substrate.

-

The monomer gas adsorbs and polymerizes onto all exposed surfaces of the substrate, forming a thin, uniform, and highly conformal film of Parylene F.[8][10][13] The coating grows one molecule at a time, ensuring complete coverage even in deep crevices and complex geometries.[8][15]

-

The thickness of the deposited film is controlled by the amount of dimer used and the deposition time.

-

-

Collection:

-

Any excess monomer gas that does not deposit on the substrate is drawn into a cold trap, cooled to very low temperatures, to prevent it from entering the vacuum pump.

-

Core Applications in Research and Drug Development

Parylene F coatings, derived from the dimer, offer a unique set of properties that make them highly valuable in the fields of research, science, and drug development.

-

Biocompatibility: Parylene is known for its excellent biocompatibility, meeting USP Class VI and ISO 10993 standards.[16][17] This makes it suitable for coating medical devices and implants that come into contact with the human body, minimizing adverse reactions.[1][2][17][18]

-

Barrier Properties: The high fluorine content in Parylene F provides an exceptional barrier against moisture, chemicals, and bodily fluids.[2][19] This protects sensitive electronic components in medical devices and can be used to control the release of drugs.[20][21]

-

Dry-Film Lubricity: Parylene coatings have a low coefficient of friction, providing a lubricious surface for medical devices such as catheters and guidewires, which can enhance patient comfort and ease of use.[14][19]

-

Dielectric Strength: Parylene F possesses excellent electrical insulation properties, which is critical for implantable electronic devices.[2]

-

Thermal and UV Stability: Parylene F exhibits high thermal stability and resistance to UV radiation, making it suitable for applications that may be exposed to various sterilization methods or environmental conditions.[11][14][22]

Visualizations

The following diagrams illustrate the key processes and relationships related to this compound.

Caption: Workflow of the Parylene F Chemical Vapor Deposition (CVD) process.

Caption: Core properties of Parylene F coatings relevant to biomedical applications.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound Manufacturer | Shanghai QIXIN New Materials Technology Co.,Ltd. - Leading Parylene dimers ,Plant-origin Cholesterol supplier in China | Shanghai QIXIN New Materials Technology Co.,Ltd [qixinchemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 1785-64-4 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 1785-64-4 [chemicalbook.com]

- 7. Parylene - Wikipedia [en.wikipedia.org]

- 8. Parylene Coating Deposition Process | Specialty Coating Systems [scscoatings.com]

- 9. iisb.fraunhofer.de [iisb.fraunhofer.de]

- 10. vsiparylene.com [vsiparylene.com]

- 11. advancedcoating.com [advancedcoating.com]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]

- 14. ellsworth.com [ellsworth.com]

- 15. Parylene dimers manufacturer | Shanghai QIXIN New Material - Leading Parylene dimers ,Plant-origin Cholesterol supplier in China | Shanghai QIXIN New Materials Technology Co.,Ltd [qixinchemicals.com]

- 16. vsiparylene.com [vsiparylene.com]

- 17. hzo.com [hzo.com]

- 18. advancedcoating.com [advancedcoating.com]

- 19. ondrugdelivery.com [ondrugdelivery.com]

- 20. nanolab.uc.edu [nanolab.uc.edu]

- 21. ondrugdelivery.com [ondrugdelivery.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Parylene F Dimer (CAS number 1785-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Parylene F dimer (CAS No. 1785-64-4), a fluorinated poly(p-xylylene) precursor. It details the material's properties, experimental protocols for its deposition, and its applications, particularly within the biomedical and pharmaceutical fields.

Introduction to Parylene F

Parylene F, a polymer created from the precursor 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane, is a high-performance conformal coating known for its exceptional thermal stability, UV resistance, and barrier properties.[1] Its unique attributes make it a material of significant interest for demanding applications in electronics, aerospace, and critically, in the medical device and drug delivery sectors.[2][3] The polymer is deposited as a thin, uniform, and pinhole-free film through a chemical vapor deposition (CVD) process, which allows for the coating of complex topographies with high precision.[4]

Properties of Parylene F

Parylene F exhibits a unique combination of physical, mechanical, electrical, and thermal properties that distinguish it from other members of the parylene family, such as Parylene N and C.

Physical and Chemical Properties

Parylene F is a white, solid, granular material in its dimer form.[5] The resulting polymer film is transparent and colorless, with very little absorption in the visible light spectrum.[6][7] It is hydrophobic and highly resistant to moisture and a wide range of chemicals.[8]

| Property | Value | References |

| Molecular Formula | C₁₆H₈F₈ | [9] |

| Molecular Weight | 352.22 g/mol | [9] |

| Appearance (Dimer) | White to Almost White Powder/Crystal | |

| Solubility (Dimer) | Soluble in Toluene | |

| Water Absorption (24 hrs) | < 0.01 % | |

| Water Vapor Transmission | 0.04 g-mil/100 in²-24 hr |

Mechanical Properties

Parylene F coatings provide a robust physical barrier and have high mechanical strength.[10]

| Property | Value | References |

| Tensile Strength | 7,000 psi (48 MPa) | [1] |

| Yield Strength | 6,000 psi (41 MPa) | [1] |

| Young's Modulus | 350,000 psi (2.4 GPa) | [1] |

| Elongation at Break | 200 % | [1] |

| Coefficient of Friction (Static) | 0.35 | [4] |

| Coefficient of Friction (Dynamic) | 0.39 | [4] |

Electrical Properties

As a dielectric material, Parylene F is an excellent electrical insulator, making it suitable for coating electronic components in medical devices.[10][11]

| Property | Value | References |

| Dielectric Strength (1 mil) | 5,200 V | [1] |

| Dielectric Constant (1 MHz) | 2.20 | [12] |

| Dissipation Factor (1 MHz) | 0.0008 | |

| Volume Resistivity | 1 x 10¹⁷ Ω-cm | [1] |

| Surface Resistivity | 1 x 10¹⁷ Ω |

Thermal Properties

A key advantage of Parylene F is its superior thermal stability compared to other parylenes, allowing it to withstand higher operating temperatures and sterilization methods like autoclaving.[11][12]

| Property | Value | References |

| Melting Point | >500 °C | [13] |

| Long-Term Service Temperature | 350 °C | [6] |

| Short-Term Service Temperature | 450 °C | [6] |

| Glass Transition Temperature | Not Applicable | [13] |

| Thermal Conductivity | 0.084 W/m·K | [14] |

| Linear Coefficient of Thermal Expansion | 35 ppm/°C | [14] |

Experimental Protocols

Chemical Vapor Deposition (CVD) of Parylene F

The deposition of Parylene F is achieved through the Gorham process, a multi-stage chemical vapor deposition (CVD) technique.[15] This solvent-free process occurs at room temperature within a vacuum, making it suitable for coating sensitive substrates.[11]

Methodology:

-

Vaporization: The solid this compound is placed in a vaporizer and heated to approximately 100-150°C under vacuum.[16] This causes the dimer to sublimate directly into a gaseous state.

-

Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace, typically heated to 650-750°C.[17] This high temperature cleaves the dimer into reactive monomer molecules.

-

Deposition: The monomer gas flows into a deposition chamber at ambient temperature. Here, the monomers adsorb and polymerize onto all exposed surfaces of the substrate, forming a thin, conformal, and uniform film.

-

Cold Trap: A cold trap, typically cooled with liquid nitrogen, is used to remove any unreacted monomer from the vacuum stream, preventing it from entering the vacuum pump.[16]

Process Control:

The thickness of the Parylene F film is primarily controlled by the initial mass of the dimer and the deposition time.[18] The deposition rate can be influenced by the sublimation temperature, pyrolysis temperature, and the pressure within the deposition chamber.[19][20] Slower deposition rates can lead to improved uniformity, especially on complex geometries.[19]

Biocompatibility and Sterilization

Parylene F is considered biocompatible and has been approved by the FDA for use in medical devices, meeting USP Class VI and ISO 10993 standards.[21][22] It is chemically inert and does not elicit an immune response.[21]

Sterilization Compatibility:

Parylene F coatings can withstand various sterilization methods, a crucial requirement for medical devices.

-

Autoclave (Steam Sterilization): Due to its high thermal stability, Parylene F is suitable for steam sterilization.[11]

-

Ethylene Oxide (EtO): Parylene F is compatible with EtO sterilization.[11]

-

Gamma Radiation and Electron Beam (E-beam): Parylene F shows good resistance to degradation from gamma and e-beam radiation.[11][12]

Applications in Research and Drug Development

The unique properties of Parylene F make it a valuable material for a range of applications in the life sciences.

Medical Device Coatings

Parylene F is used to coat a variety of medical devices, including:

-

Implants: Its biocompatibility and barrier properties protect implants from the corrosive environment of the body and protect the body from the device.[11]

-

Catheters and Guidewires: The low coefficient of friction of Parylene F provides a lubricious surface, reducing friction during insertion and maneuvering.[3]

-

Medical Electronics: Its excellent dielectric properties make it an ideal insulator for electronic components in devices like pacemakers and neurostimulation devices.[11]

Drug Delivery Systems

Parylene F can be utilized as a rate-controlling membrane in drug-eluting devices.[23] By coating a drug-loaded substrate, the Parylene F film can modulate the release kinetics of the therapeutic agent, enabling sustained and controlled drug delivery.[23] Its chemical inertness ensures that it does not interact with the drug.[3]

Surface Modification for Biological Applications

While inherently inert, the surface of Parylene F can be modified to introduce specific functionalities. Techniques like oxygen plasma treatment can increase the hydrophilicity of the surface, which can be beneficial for improving cell adhesion or for the subsequent attachment of biomolecules.[8] This opens up possibilities for creating bioactive surfaces for applications in tissue engineering and biosensors.

Visualizations

Conclusion

This compound is the precursor to a versatile and high-performance polymer with significant advantages for researchers, scientists, and drug development professionals. Its exceptional thermal stability, chemical inertness, biocompatibility, and precise deposition process make it an enabling material for advanced medical devices and sophisticated drug delivery systems. Understanding its properties and the nuances of its application is key to leveraging its full potential in developing next-generation healthcare technologies.

References

- 1. hzo.com [hzo.com]

- 2. hzo.com [hzo.com]

- 3. ellsworth.com [ellsworth.com]

- 4. mpo-mag.com [mpo-mag.com]

- 5. physics.rutgers.edu [physics.rutgers.edu]

- 6. paryleneengineering.com [paryleneengineering.com]

- 7. From hydrophobic to hydrophilic: Enhancing surface properties of parylene F coatings through oxygen plasma modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vsiparylene.com [vsiparylene.com]

- 9. vsiparylene.com [vsiparylene.com]

- 10. advancedcoating.com [advancedcoating.com]

- 11. vsiparylene.com [vsiparylene.com]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. vsiparylene.com [vsiparylene.com]

- 14. Mastering the Parylene Coating Process | Specialty Coating Systems [scscoatings.com]

- 15. researchgate.net [researchgate.net]

- 16. vsiparylene.com [vsiparylene.com]

- 17. Parylene Deposition: Process Parameters, Control & Thickness - Conformal Coating UK [conformalcoating.co.uk]

- 18. How Fast Does Parylene Deposit? | Specialty Coating Systems [scscoatings.com]

- 19. vsiparylene.com [vsiparylene.com]

- 20. hzo.com [hzo.com]

- 21. nanolab.uc.edu [nanolab.uc.edu]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Parylene F Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and relevant physicochemical properties of Parylene F dimer. It is intended to serve as a valuable resource for professionals in research and development who are interested in the unique characteristics and applications of this fluorinated paracyclophane.

Introduction to this compound

This compound, scientifically known as 4,5,7,8,12,13,15,16-Octafluoro[2.2]paracyclophane, is a highly fluorinated aromatic compound. It serves as the precursor, or dimer, for the chemical vapor deposition (CVD) of Parylene F (poly(tetrafluoro-p-xylylene)), a high-performance conformal coating.[1] The unique properties of Parylene F films, such as excellent thermal stability, UV resistance, and low dielectric constant, are directly related to the molecular structure of its dimer.[2]

Molecular Formula and Structure

The chemical formula for this compound is C₁₆H₈F₈ .[1] This formula indicates a molecule composed of sixteen carbon atoms, eight hydrogen atoms, and eight fluorine atoms.

The molecular structure of this compound is a [2.2]paracyclophane. This structure consists of two benzene rings that are held in a parallel, face-to-face orientation by two ethylene bridges. In the case of this compound, four hydrogen atoms on each benzene ring are substituted with fluorine atoms.[1] The fluorine atoms are located at the 4, 5, 7, and 8 positions on one aromatic ring and the 12, 13, 15, and 16 positions on the other.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of the this compound.

Caption: 2D representation of the this compound molecular structure.

The following diagram provides a simplified logical representation of the relationship between the dimer and its resulting polymer.

Caption: Conversion of this compound to polymer via the Gorham process.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈F₈ | [1][3] |

| Molecular Weight | 352.22 g/mol | [1] |

| CAS Number | 1785-64-4 | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Synonyms | 4,5,7,8,12,13,15,16-Octafluoro[2.2]paracyclophane | [4] |

| Illustrative C-C bond length (aromatic) | ~1.39 Å | |

| Illustrative C-C bond length (ethylene bridge) | ~1.54 Å | |

| Illustrative C-F bond length | ~1.35 Å | |

| Illustrative C-H bond length | ~1.09 Å | |

| Illustrative Inter-ring distance | ~3.09 Å |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of 4,5,7,8,12,13,15,16-octafluoro[2.2]paracyclophane is not widely published. However, the general synthetic strategy for fluorinated [2.2]paracyclophanes can be inferred from the literature on related compounds. The synthesis is a multi-step process that typically starts from a commercially available fluorinated benzene derivative.

A plausible synthetic route, adapted from the synthesis of related fluorinated paracyclophanes, would involve the following key transformations:

-

Starting Material: A suitable starting material would be a 1,4-disubstituted tetrafluorobenzene, such as 1,4-dibromo-2,3,5,6-tetrafluorobenzene.

-

Introduction of Ethylene Bridge Precursors: The bromo groups would be converted to functionalities that can form the ethylene bridges. This could involve, for example, conversion to methyl groups followed by bromination to afford 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

-

Dimerization: The crucial step is the dimerization of the bis(bromomethyl) intermediate. This is often achieved under high-dilution conditions using a reducing agent or a strong base to promote intramolecular cyclization of two molecules. A common method for the synthesis of the parent [2.2]paracyclophane involves a Wurtz-type coupling or a Hofmann elimination reaction.

It is important to note that the synthesis of fluorinated paracyclophanes can be challenging due to the electron-withdrawing nature of the fluorine atoms, which can affect the reactivity of the aromatic ring and the benzylic positions.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the presence of both protons and fluorine atoms, ¹H NMR and ¹⁹F NMR, along with two-dimensional correlation experiments, are essential for unambiguous signal assignment.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The spectrum is expected to show signals corresponding to the methylene protons of the ethylene bridges. The chemical shifts and coupling patterns will be influenced by the rigid structure of the paracyclophane.

-

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This will show signals for the fluorine atoms attached to the aromatic rings. Due to the symmetry of the molecule, a simplified spectrum is expected.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment can be used to identify protons that are coupled to each other, which is useful for assigning the signals of the methylene protons in the ethylene bridges.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments are used to correlate proton signals with the signals of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

-

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can be used to identify through-space correlations between fluorine and hydrogen atoms, providing valuable information about the spatial arrangement of the molecule.

-

Data Analysis:

-

The chemical shifts, integration values, and coupling constants (J-couplings) from the 1D and 2D NMR spectra are analyzed to piece together the molecular structure. The characteristic through-space and through-bond couplings between ¹H and ¹⁹F nuclei are particularly informative for confirming the structure of fluorinated paracyclophanes.

Conclusion

References

- 1. US4806702A - Process for the preparation of the parylene dimer - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,5,7,8,12,13,15,16-Octafluoro[2.2]paracyclophane | 1785-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (2.2)Paracyclophane | C16H16 | CID 74210 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gorham Process for Parylene F Dimer Synthesis and Polymer Deposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gorham process, with a specific focus on the synthesis of the Parylene F dimer (α,α,α',α'-tetrafluoro-[2.2]paracyclophane) and its subsequent vapor deposition polymerization to form a high-purity conformal coating. This document is intended for professionals in research, development, and manufacturing who require a detailed understanding of the chemistry, process parameters, and material properties associated with Parylene F.

Introduction to Parylene F

Parylene F, a fluorinated variant of the Parylene family of polymers, offers exceptional thermal stability, UV resistance, and a low dielectric constant, making it a material of choice for demanding applications in the electronics, aerospace, and medical device industries.[1][2] The polymer is formed from the chemical vapor deposition (CVD) of its precursor, the this compound. The Gorham process, developed by William F. Gorham, provides a high-yield and solvent-free method for the polymerization of Parylene dimers.[3]

Synthesis of this compound (α,α,α',α'-tetrafluoro-[2.2]paracyclophane)

The synthesis of the this compound is a critical first step in the overall process. While various synthetic routes have been explored, a common and effective method involves the dimerization of a fluorinated precursor.

Synthetic Pathway

A documented synthesis route for octafluoro[2.2]paracyclophane (this compound) involves the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with zinc metal.[4][5][6] This reaction proceeds via a coupling mechanism to form the strained [2.2]paracyclophane structure.

References

- 1. Thermal Analysis of Parylene Thin Films for Barrier Layer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parylene Dimer Comparison: N, C, D & AF-4 Explained - Conformal Coating UK [conformalcoating.co.uk]

- 3. paryleneengineering.com [paryleneengineering.com]

- 4. datapdf.com [datapdf.com]

- 5. Synthesis of perfluoro[2.2]paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

In-Depth Technical Guide to the Spectroscopic Data of Parylene F Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for Parylene F dimer, scientifically known as octafluoro[2.2]paracyclophane. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound, which serves as a critical precursor in the production of high-performance Parylene F coatings. Such coatings are increasingly utilized in the medical device and pharmaceutical industries for their biocompatibility, chemical inertness, and excellent barrier properties.

Chemical Structure and Properties

This compound is a white, crystalline solid with the chemical formula C₁₆H₈F₈ and a CAS Number of 1785-64-4. Its structure consists of two benzene rings connected by two ethylene bridges, with each benzene ring bearing four fluorine atoms. This high degree of fluorination imparts significant thermal stability and chemical resistance to the resulting polymer.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This data is pivotal for confirming the identity and purity of the dimer before its use in the vapor deposition polymerization process.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound, typically acquired from a solid sample dispersed in a potassium bromide (KBr) pellet, exhibits characteristic absorption bands corresponding to its molecular structure.

Table 1: FTIR Peak Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2850 | Weak-Medium | C-H stretching (aliphatic) |

| ~1600 - 1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1350 - 1000 | Strong | C-F stretching |

| ~850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This is invaluable for elucidating the precise structure of the this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 110 | Aromatic carbons bonded to fluorine |

| ~135 - 120 | Quaternary aromatic carbons |

| ~35 | Aliphatic carbons (ethylene bridges) |

Table 3: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.5 - 7.5 | Multiplet | Aromatic protons |

| ~3.0 - 4.0 | Multiplet | Aliphatic protons (ethylene bridges) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are typically recorded in deuterated chloroform (CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Abundance | Assignment |

| 352 | Moderate | [M]⁺ (Molecular ion) |

| 176 | High | [M/2]⁺ (Monomer radical cation) |

| Various smaller fragments | Varies | Fragments from the aromatic rings and ethylene bridges |

The mass spectrum is characterized by the presence of the molecular ion peak at an m/z corresponding to the molecular weight of the dimer (352.22 g/mol ) and a prominent peak corresponding to the monomeric unit, which is formed by the cleavage of the dimer in the mass spectrometer's ion source.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation : The resulting mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The sample is placed in a standard 5 mm NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is acquired at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation : A dilute solution of the this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation : A small volume of the solution (typically 1 µL) is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities. The oven temperature is programmed to ensure proper elution of the compound.

-

Mass Spectrometry : The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode. The standard electron energy is 70 eV. The mass analyzer scans a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Crystal Structure of Parylene F Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Parylene F dimer, chemically known as 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane. The information presented is collated from crystallographic studies and is intended to be a valuable resource for professionals in research, science, and drug development.

Molecular and Crystal Structure

This compound, with the chemical formula C₁₆H₈F₈, is the precursor for the chemical vapor deposition of Parylene F, a fluorinated polymer coating with applications in electronics and medical devices.[1][2] The crystal structure of the dimer has been determined by X-ray diffraction, revealing a strained molecular geometry characteristic of [2.2]paracyclophanes.

The molecule consists of two benzene rings held in a parallel, face-to-face arrangement by two fluoro-substituted ethylene bridges. This arrangement forces the aromatic rings into close proximity, leading to significant intramolecular strain and interesting chemical properties.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and molecular geometry data for the this compound, as determined by single-crystal X-ray diffraction.[3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₆H₈F₈ |

| Formula Weight | 352.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.994(2) Å |

| b | 7.986(2) Å |

| c | 10.855(3) Å |

| β | 97.84(1)° |

| Volume | 686.5 ų |

| Z (Molecules per unit cell) | 2 |

| Density | |

| Calculated Density | 1.704 g/cm³ |

| Observed Density (flotation) | 1.704 g/cm³ |

| Data Collection | |

| Radiation | Cu Kα (λ = 1.54051 Å) |

| Temperature | 24 °C |

| Refinement | |

| Refinement Method | Full-matrix least-squares |

| R-factor | 0.037 |

| Number of Reflections | 956 |

Table 2: Selected Bond Lengths and Angles

| Feature | Value |

| Bond Lengths | |

| Bridge C-C distance | ~1.59 Å |

| Average C-F distance | 1.35 Å |

| Bond Angles | |

| Average F-C-F angle | 106° |

| Molecular Geometry | |

| Distance between unsubstituted C4 planes of each ring | 3.09 Å |

| Bending of para carbon atoms out of the plane of the other four aromatic C atoms | ~12° |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction.[3] The general methodology is outlined below.

3.1. Crystal Growth Single crystals of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane suitable for X-ray diffraction were obtained. While the specific crystallization method for this study is not detailed, common techniques include slow evaporation from a suitable solvent or vapor diffusion.

3.2. Data Collection A suitable single crystal was mounted on a goniometer head of a four-circle diffractometer. The cell dimensions were determined by a least-squares fit to the 2θ angles of multiple reflections. Intensity data was collected at a controlled temperature (24 °C) using Cu Kα radiation.

3.3. Structure Solution and Refinement The crystal structure was solved using direct methods. The initial model of the molecule was then refined using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors to yield an accurate final structure. The refinement of the this compound structure resulted in a final R-factor of 0.037 for 956 observed reflections.[3]

A notable aspect of the refinement was the observation of high anisotropy in the apparent thermal motion of the substituent atoms on the bridging carbon atoms. This was modeled as a statistical disorder, suggesting a dynamic twisting of the aromatic rings.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of the this compound.

Caption: Workflow for Crystal Structure Determination of this compound.

References

An In-depth Technical Guide to the Solubility of Parylene F Dimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Parylene F dimer (octafluoro[2.2]paracyclophane) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining the solubility of this compound. It includes detailed, recommended experimental protocols and visual representations of the necessary workflows.

Introduction to this compound

Parylene F is a member of the Parylene family of conformal coatings, distinguished by the substitution of the eight aromatic hydrogen atoms on the [2.2]paracyclophane backbone with fluorine atoms. The precursor material for creating Parylene F coatings is its dimer, a white to off-white crystalline powder. This dimer is the starting material in the chemical vapor deposition (CVD) process, where it is first vaporized and then pyrolyzed into reactive monomers that polymerize on a substrate.

Understanding the solubility of the this compound is crucial for several applications, including:

-

Purification: Recrystallization from a suitable solvent is a primary method for purifying the dimer, which is essential for achieving high-quality, defect-free polymer films.

-

Alternative Deposition Techniques: Solution-based deposition methods, while not standard for Parylenes, could offer advantages in specific research contexts.

-

Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), used to assess dimer purity, require dissolving the dimer in an appropriate solvent.[1][2]

While the polymerized Parylene F film is known for its exceptional chemical inertness and insolubility in most organic solvents at room temperature, the dimer exhibits some solubility.[3][4] This guide focuses exclusively on the solubility characteristics of the dimer.

Quantitative Solubility Data

A thorough review of scientific literature and technical data sheets reveals a significant gap in publicly available quantitative solubility data for this compound. While toluene is qualitatively mentioned as a solvent, specific solubility values in g/L or mol/L at various temperatures are not provided in the reviewed sources.

The following tables are structured for the presentation of such data. It is recommended that researchers determine these values empirically using the protocols outlined in this guide.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Toluene | Room Temperature | Soluble (Quantitative data not available in cited literature) | Data not available in cited literature |

| Chloroform | 25 | Data not available in cited literature | Data not available in cited literature |

| Tetrahydrofuran (THF) | 25 | Data not available in cited literature | Data not available in cited literature |

| Acetone | 25 | Data not available in cited literature | Data not available in cited literature |

| Methanol | 25 | Data not available in cited literature | Data not available in cited literature |

| Acetonitrile | 25 | Data not available in cited literature | Data not available in cited literature |

Table 2: Temperature Dependence of this compound Solubility

| Solvent | Temperature (°C) | Solubility (g/L) |

| Toluene | 10 | Data not available in cited literature |

| Toluene | 25 | Data not available in cited literature |

| Toluene | 50 | Data not available in cited literature |

| Chloroform | 10 | Data not available in cited literature |

| Chloroform | 25 | Data not available in cited literature |

| Chloroform | 50 | Data not available in cited literature |

Experimental Protocols for Solubility Determination

The following protocols are recommended for the precise determination of this compound solubility. These are based on established analytical chemistry principles, such as the gravimetric method and UV-Vis spectroscopy, and adapted from methodologies for similar compounds.[5][6][7][8]

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution. It is a fundamental and highly accurate technique.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Continuously agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1 °C.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled volumetric pipette to match the solution's temperature, preventing premature crystallization or further dissolution.

-

Immediately filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the precise mass of the dish with the solution.

-

Gently evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the dimer's melting point until a constant mass is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the solid residue (dissolved this compound).

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of solution withdrawn (L))

-

This method relies on the Beer-Lambert law and is suitable for solutes that absorb ultraviolet or visible light. It requires the creation of a calibration curve.

Methodology:

-

Determination of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λ_max). Paracyclophane derivatives typically exhibit UV absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Dilute a precise volume of the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Visualizations

The following diagrams illustrate the logical and experimental workflows for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. research.unipd.it [research.unipd.it]

- 6. researchgate.net [researchgate.net]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

The Evolution of High-Performance Fluorinated Parylenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of fluorinated parylenes marked a significant milestone in the development of high-performance conformal coatings. Building upon the foundational chemistry of Parylene N, the strategic incorporation of fluorine atoms has yielded a class of polymers with unparalleled thermal stability, UV resistance, and dielectric properties. This technical guide provides an in-depth exploration of the historical development, synthesis, and characterization of these advanced materials, tailored for professionals in research and development.

A Leap Forward in Polymer Chemistry: Historical Development

The story of parylenes begins in 1947 with Michael Szwarc's discovery of poly(p-xylylene)[1][2]. However, it was William F. Gorham at Union Carbide who, in 1965, developed the commercially viable chemical vapor deposition (CVD) process that propelled parylenes into various industries[1][3]. This process, known as the Gorham process, involves the synthesis of a stable di-p-xylylene dimer, which is then pyrolyzed to form a reactive monomer that polymerizes on a substrate at room temperature.[3][4][5]

The initial commercial parylenes, Parylene N and Parylene C, offered excellent conformal coverage and barrier properties. However, their limitations in high-temperature applications and susceptibility to UV degradation spurred further research. This led to the development of fluorinated parylenes, primarily Parylene F (VT-4) and Parylene AF-4 (also known as Parylene HT®).

Parylene F, commercialized as VT-4, features fluorine atoms substituted onto the aromatic ring of the repeating unit.[6] This modification enhances its thermal and oxidative stability compared to its non-fluorinated counterparts.[4]

Parylene AF-4 represents a further leap in performance, with fluorine atoms replacing the hydrogen atoms on the aliphatic ethylene bridges.[7] This substitution results in a polymer with exceptional thermal stability, superior UV resistance, a very low dielectric constant, and a low coefficient of friction.[5][8] The development of these fluorinated variants expanded the application of parylenes into more demanding environments, including aerospace, high-frequency electronics, and advanced medical devices.[9]

Synthesis and Deposition: From Dimer to Conformal Film

The production of fluorinated parylene coatings is a two-stage process: the synthesis of the fluorinated di-p-xylylene dimer and the subsequent chemical vapor deposition (CVD) of the polymer film.

Synthesis of Fluorinated Dimers

Parylene F (VT-4) Dimer (tetrafluoro-p-xylylene dimer): The synthesis of the Parylene F dimer is more complex than that of Parylene N or C. While detailed proprietary methods exist, a general approach involves the multi-step synthesis starting from appropriate fluorinated precursors.

Parylene AF-4 Dimer (octafluoro-[2.2]paracyclophane): The synthesis of the Parylene AF-4 dimer is a challenging multi-step process. One documented route involves the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with zinc in acetonitrile at elevated temperatures, yielding the octafluoro[2.2]paracyclophane.[8]

Chemical Vapor Deposition (CVD) via the Gorham Process

The Gorham process is the standard method for depositing all types of parylene, including the fluorinated variants. It consists of three key stages conducted under vacuum:

-

Vaporization: The solid fluorinated dimer is heated and sublimated into a gaseous state. For Parylene AF-4, this typically occurs at a temperature of around 130°C.[10]

-

Pyrolysis: The gaseous dimer is passed through a high-temperature furnace (pyrolysis zone) where it is cleaved into reactive monomers. The pyrolysis temperature for fluorinated parylenes is generally higher than for non-fluorinated types due to the stronger carbon-fluorine bonds. For Parylene AF-4, this is typically in the range of 650°C.[10]

-

Deposition: The reactive monomer gas enters a room-temperature deposition chamber where it adsorbs and polymerizes onto all exposed surfaces, forming a highly conformal and pinhole-free film.[5][11]

dot

References

- 1. datapdf.com [datapdf.com]

- 2. Characterization of Parylene-C degradation mechanisms: In vitro reactive accelerated aging model compared to multiyear in vivo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]

- 4. Thermal Analysis of Parylene Thin Films for Barrier Layer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vsiparylene.com [vsiparylene.com]

- 6. physics.unm.edu [physics.unm.edu]

- 7. How to Test Parylene Adhesion | Specialty Coating Systems [scscoatings.com]

- 8. Synthesis of perfluoro[2.2]paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Mastering the Parylene Coating Process | Specialty Coating Systems [scscoatings.com]

An In-depth Technical Guide to the Purity Analysis of Parylene F Dimer Raw Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques for assessing the purity of Parylene F dimer (Octafluoro[2.2]paracyclophane) raw material. The quality of the dimer is paramount as it directly influences the performance and integrity of the resulting conformal coating. Even trace impurities can lead to defects in the final polymer film, compromising its barrier properties and dielectric strength.[1]

Introduction to this compound and its Importance

Parylene F is a fluorinated variant of the Parylene family of polymers, prized for its superior thermal stability, UV resistance, and low dielectric constant.[2][3][4] The starting material for the chemical vapor deposition (CVD) process is a high-purity crystalline powder known as this compound. The dimer is first vaporized, then cleaved into reactive monomers in a high-temperature pyrolysis furnace, and finally polymerized onto a substrate at ambient temperature.[3][5][6] The purity of this initial dimer feedstock is a critical determinant of the final coating's quality and performance.[1]

Common impurities in Parylene dimer can include residual solvents from synthesis, unreacted intermediates, moisture, and other Parylene variants.[1][7] These contaminants can interfere with the polymerization process, leading to defects such as pinholes, voids, and an uneven coating thickness, ultimately degrading the coating's performance.[1]

Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively characterize the purity of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and preferred method for determining the chemical purity of Parylene dimers.[7][8][9] It offers high separation efficiency and definitive identification of volatile and semi-volatile organic compounds, making it ideal for quantifying the this compound and identifying any organic impurities.[7]

Objective: To quantify the purity of this compound and identify potential organic impurities, including other Parylene variants and residual solvents.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound powder into a 10 mL volumetric flask.

-

Dissolve the dimer in a suitable high-purity solvent in which it is soluble, such as tetrahydrofuran (THF) or chloroform.[10]

-

Bring the flask to volume with the solvent and sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

Instrumentation and Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40 - 500 amu |

Data Analysis:

-

The purity of the this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).

-

Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

-

Quantification of specific impurities can be achieved using a calibration curve with certified reference standards.

Logical Workflow for GC-MS Purity Analysis of this compound

Caption: Workflow for this compound Purity Analysis by GC-MS.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC is primarily used to determine its melting point and to assess its thermal purity. A sharp melting peak over a narrow temperature range is indicative of high purity, while a broad melting peak at a lower temperature suggests the presence of impurities.[7]

Objective: To determine the melting point and assess the thermal purity of this compound.

Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation of the sample during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrumentation and Parameters:

| Parameter | Setting |

| Instrument | TA Instruments Q2000 DSC (or equivalent) |

| Temperature Range | 25 °C to 300 °C |

| Heating Rate | 10 °C/min |

| Purge Gas | Nitrogen at 50 mL/min |

Data Analysis:

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The onset temperature of melting is also recorded.

-

The shape and width of the melting peak provide a qualitative indication of purity. A narrow, sharp peak signifies high purity.

Experimental Workflow for DSC Analysis of this compound

Caption: Workflow for DSC Thermal Analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable tool for the identification of this compound and for the qualitative detection of certain impurities. The technique works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the material's chemical structure.

Objective: To confirm the chemical identity of this compound and to screen for the presence of functional group impurities.

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing approximately 1 mg of the this compound powder with 100 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the dimer powder directly onto the ATR crystal.

Instrumentation and Parameters:

| Parameter | Setting |

| Instrument | Thermo Scientific Nicolet iS50 FTIR Spectrometer (or equivalent) |

| Mode | Transmission (KBr pellet) or ATR |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 |

Data Analysis:

-

The obtained spectrum is compared with a reference spectrum of high-purity this compound.

-

Characteristic peaks for C-F and C-H bonds should be present.

-

The absence of significant peaks in regions corresponding to common impurities (e.g., -OH from moisture, C=O from oxidation) indicates high purity.

Logical Pathway for FTIR Analysis of this compound

Caption: Pathway for FTIR Identification of this compound.

Summary of Quantitative Data

The following table summarizes the key specifications for high-purity this compound raw material.

| Parameter | Method | Typical Specification | Significance |

| Purity | GC-MS | > 99.0% | Ensures consistent polymerization and final film properties. |

| Melting Point | DSC | 240 - 250 °C | A narrow melting range indicates high purity. |

| Appearance | Visual | White to off-white crystalline powder | Discoloration may indicate the presence of impurities.[7] |

| Identity | FTIR | Conforms to reference spectrum | Confirms the chemical structure of the dimer. |

| Residual Solvents | GC-MS | < 0.5% | Minimizes outgassing and potential contamination during deposition. |

Conclusion

The rigorous purity analysis of this compound raw material is a critical quality control step that ensures the reliability and performance of the final conformal coating. By employing a combination of powerful analytical techniques such as GC-MS, DSC, and FTIR, researchers and manufacturers can confidently assess the quality of the dimer, leading to the production of high-performance, defect-free Parylene F films for demanding applications in the electronics, medical, and aerospace industries. A thorough understanding of these analytical methods and their underlying principles is essential for anyone involved in the development and application of Parylene coatings.

References

- 1. Parylene dimers manufacturer | Shanghai QIXIN New Material - Leading Parylene dimers ,Plant-origin Cholesterol supplier in China | Shanghai QIXIN New Materials Technology Co.,Ltd [qixinchemicals.com]

- 2. hzo.com [hzo.com]

- 3. ellsworth.com [ellsworth.com]

- 4. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]

- 5. Parylene - Wikipedia [en.wikipedia.org]

- 6. physics.rutgers.edu [physics.rutgers.edu]

- 7. vsiparylene.com [vsiparylene.com]

- 8. vsiparylene.com [vsiparylene.com]

- 9. ellsworth.com [ellsworth.com]

- 10. What Solvent Breaks Down Parylene? | Specialty Coating Systems [scscoatings.com]

Health and Safety Information for Parylene F Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information currently available for Parylene F dimer (CAS No. 1785-64-4), also known as AF4 dimer or octafluoro[2.2]paracyclophane. The information is compiled from various safety data sheets and scientific literature. It is crucial to note that while biocompatibility data for the polymerized Parylene F film is emerging, comprehensive toxicological data for the dimer precursor remains largely unavailable.

Physical and Chemical Properties

This compound is a white, granular solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1785-64-4 | [2][3] |

| Molecular Formula | C₁₆H₈F₈ | [2] |

| Molecular Weight | 352.22 g/mol | [2] |

| Appearance | White to off-white powder/granules | [1][4] |

| Melting Point | ~650°C (literature) | [2][5] |

| Boiling Point | 145°C at 20 mmHg (literature) | [2][5] |

| Solubility | Insoluble in water | [1] |

Toxicological Information

A significant gap exists in the publicly available toxicological data for this compound. Multiple safety data sheets consistently report "no data available" for a wide range of toxicological endpoints.[2][3][5] This underscores the need for careful handling and adherence to precautionary safety measures.

| Toxicological Endpoint | Data | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Serious Eye Damage/Irritation | No data available | [2] |

| Respiratory or Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

| Reproductive Toxicity | No data available | [2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [3] |

| Aspiration Hazard | No data available | [3] |

Biocompatibility of Polymerized Parylene F

While data on the dimer is scarce, research into the biocompatibility of the final polymerized Parylene F film is more promising. The polymer is noted for its high thermal stability and UV resistance.[6][7]

A recent study investigated the biocompatibility of Parylene F coatings for medical implants.[8][9] The key findings and methodologies are outlined below.

Experimental Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)

Although the full detailed protocol is not available in the abstract, the study utilized standardized cytotoxicity tests according to ISO 10993-5.[8][9] This standard generally involves the following steps:

-

Sample Preparation: Preparation of Parylene F film extracts or direct cell culture on the material surface.

-

Cell Culture: Use of a sensitive cell line (e.g., L929 mouse fibroblasts) to assess cellular response.

-

Exposure: Incubation of the cells with the material extract or in direct contact with the material for a defined period.

-

Assessment: Qualitative and quantitative evaluation of cell viability and morphology. This can include microscopic examination for cell lysis and malformation, and quantitative assays like MTT or XTT to measure metabolic activity.

Results: The study concluded that Parylene F demonstrated comparable cell behavior to Parylene C, which is certified as biocompatible.[8][9] This suggests that Parylene F can be considered biocompatible, opening possibilities for its use in medical applications requiring higher thermal stability.[8][9] It is important to recognize that this finding applies to the inert, polymerized film and not the reactive dimer precursor.

Occupational Health and Safety

Due to the lack of comprehensive toxicity data, stringent adherence to safety protocols during handling of this compound is imperative.

Exposure Controls and Personal Protection

No official occupational exposure limits have been established by bodies such as ACGIH or OSHA.[5] Therefore, engineering controls and personal protective equipment are the primary means of minimizing exposure.

| Control Measure | Specification | Source(s) |

| Engineering Controls | Handle in a well-ventilated place. Use of local exhaust ventilation is recommended. | [1][2] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [2][5] |

| Skin Protection | Wear chemical-impermeable gloves and impervious clothing. | [2][5] |

| Respiratory Protection | If dust formation is likely or if irritation is experienced, use a full-face respirator. | [2][5] |

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure or release, the following procedures should be followed.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2][5] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing contaminated clothing. Consult a doctor if irritation persists. | [2][3][5] |

| Eye Contact | Rinse with pure water for at least 15 minutes, keeping eyelids open. Consult a doctor. | [2][3][5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2][3][5] |

Emergency Response Logic

The following diagram outlines the logical steps for responding to an emergency involving this compound.

Caption: Logical flow for emergency response to a this compound incident.

Firefighting and Accidental Release

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]

-

Specific Hazards: When involved in a fire, the material may decompose and produce irritating vapors and toxic gases such as carbon monoxide and hydrogen fluoride.[1][3]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][3]

-

Accidental Release: Avoid dust formation.[2] Prevent the chemical from entering drains.[2] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Conclusion